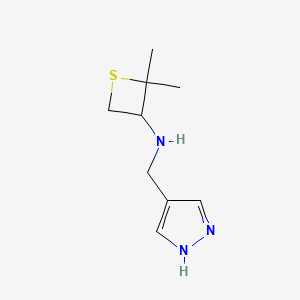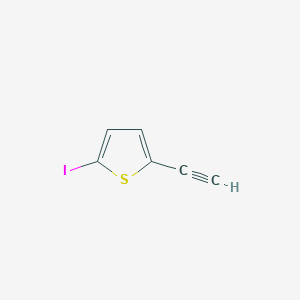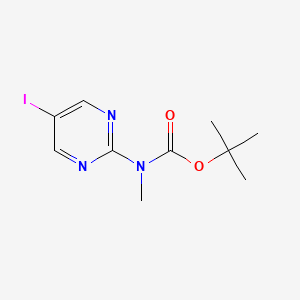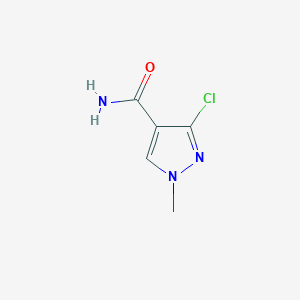![molecular formula C19H31NO3S2Si B12961757 (R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole core and a sulfonyl group attached to a butyl chain with a triethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Butyl Chain: The butyl chain with the triethylsilyl ether can be synthesized separately and then attached to the benzo[d]thiazole core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The triethylsilyl ether group can be substituted under acidic or basic conditions to yield different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The benzo[d]thiazole core is a common motif in many drugs, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, participating in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole: The core structure without the sulfonyl and butyl groups.
Sulfonyl Benzo[d]thiazoles: Compounds with different substituents on the sulfonyl group.
Triethylsilyl Ethers: Compounds with the triethylsilyl ether group attached to different backbones.
Uniqueness
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is unique due to the combination of its structural features. The presence of the triethylsilyl ether group provides stability and reactivity that is not seen in simpler benzo[d]thiazole derivatives. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H31NO3S2Si |
|---|---|
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
[(3R)-4-(1,3-benzothiazol-2-ylsulfonyl)-2,3-dimethylbutan-2-yl]oxy-triethylsilane |
InChI |
InChI=1S/C19H31NO3S2Si/c1-7-26(8-2,9-3)23-19(5,6)15(4)14-25(21,22)18-20-16-12-10-11-13-17(16)24-18/h10-13,15H,7-9,14H2,1-6H3/t15-/m0/s1 |
Clé InChI |
KTRVQMUIISMNHQ-HNNXBMFYSA-N |
SMILES isomérique |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC[Si](CC)(CC)OC(C)(C)C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)






![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)

